molecular formula C27H29BrN2O3 B11542653 N-(4-{[(E)-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxyphenyl}methylidene]amino}phenyl)acetamide

N-(4-{[(E)-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxyphenyl}methylidene]amino}phenyl)acetamide

Cat. No.: B11542653
M. Wt: 509.4 g/mol
InChI Key: WKSJXOLVUICSMY-UHFFFAOYSA-N
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Description

N-{4-[(E)-({4-[(4-BROMO-2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]PHENYL}ACETAMIDE: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-({4-[(4-BROMO-2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]PHENYL}ACETAMIDE typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, such as 4-BROMO-2,3,5,6-TETRAMETHYLPHENOL and 3-METHOXYBENZALDEHYDE . These intermediates are then subjected to a series of reactions, including condensation and amination, under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-({4-[(4-BROMO-2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]PHENYL}ACETAMIDE: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Bromine, nitric acid, and other halogenating or nitrating agents under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{4-[(E)-({4-[(4-BROMO-2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]PHENYL}ACETAMIDE: has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-[(E)-({4-[(4-BROMO-2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-{4-[(E)-({4-[(4-BROMO-2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]PHENYL}ACETAMIDE: can be compared with other similar compounds, such as:

  • N-{4-[(E)-({4-[(4-CHLORO-2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]PHENYL}ACETAMIDE
  • N-{4-[(E)-({4-[(4-FLUORO-2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]PHENYL}ACETAMIDE

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of N-{4-[(E)-({4-[(4-BROMO-2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]PHENYL}ACETAMIDE

Properties

Molecular Formula

C27H29BrN2O3

Molecular Weight

509.4 g/mol

IUPAC Name

N-[4-[[4-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]-3-methoxyphenyl]methylideneamino]phenyl]acetamide

InChI

InChI=1S/C27H29BrN2O3/c1-16-18(3)27(28)19(4)17(2)24(16)15-33-25-12-7-21(13-26(25)32-6)14-29-22-8-10-23(11-9-22)30-20(5)31/h7-14H,15H2,1-6H3,(H,30,31)

InChI Key

WKSJXOLVUICSMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1COC2=C(C=C(C=C2)C=NC3=CC=C(C=C3)NC(=O)C)OC)C)C)Br)C

Origin of Product

United States

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